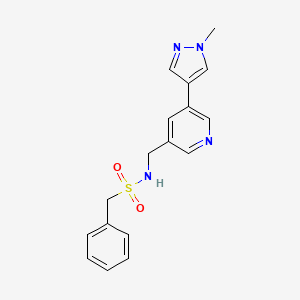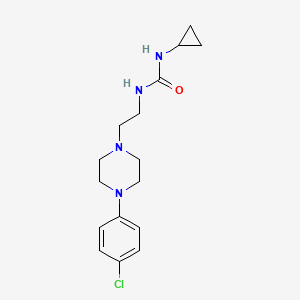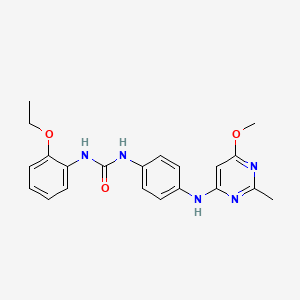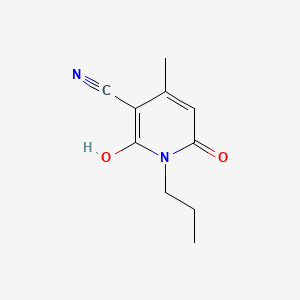
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re interested in is a complex organic molecule that contains a pyrazole ring and a pyridine ring. Pyrazoles are a class of organic compounds with the formula C3N2H3. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . Pyridines are a class of organic compounds with the formula C5H5N. They are aromatic, similar to benzene, but contain a nitrogen atom .
Molecular Structure Analysis
The molecular structure of your compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles and pyridines can undergo a variety of reactions, including substitutions, additions, and reductions .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound, such as its melting point, boiling point, solubility, and stability, would be determined by its exact structure. These properties could be predicted using computational chemistry methods or determined experimentally .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Researchers have synthesized new heterocycles based on the sulfonamido moiety, aiming at antimicrobial applications. These compounds, including pyrazoles, isoxazoles, and pyrimidinethiones, are evaluated for their antimicrobial properties, suggesting their potential in combating microbial infections (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002).
Neuropharmacological Potential
A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines discovered compounds with selective antagonist activity at the 5-HT7 receptor, demonstrating antidepressant-like and pro-cognitive properties. This research outlines the potential of such sulfonamide derivatives in treating central nervous system disorders (V. Canale et al., 2016).
Antibacterial Heterocyclic Compounds
Another significant application is in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial use. Several newly synthesized compounds exhibited high antibacterial activities, underscoring their potential in developing new antibacterial agents (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).
Organic Synthesis and Catalysis
The compound and its derivatives have been applied in organic synthesis, showing effectiveness in reactions leading to the production of functionalized sulfonamides and oxazine diones. These synthetic routes offer potential for creating pharmaceutically relevant molecules (A. Alizadeh, Nasrin Zohreh, Long‐Guan Zhu, 2008).
Pharmaceutical Research
In pharmaceutical research, the compound has been involved in the development of novel inhibitors with potential therapeutic applications. For example, AZD9668, a derivative, is investigated as an oral inhibitor of neutrophil elastase, showing promise in treating respiratory diseases like chronic obstructive pulmonary disease and bronchiectasis (T. Stevens et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on your compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further developed as a pharmaceutical. Alternatively, if it has interesting chemical properties, it could be studied for potential use in materials or other chemical applications .
Propriétés
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21-12-17(11-19-21)16-7-15(8-18-10-16)9-20-24(22,23)13-14-5-3-2-4-6-14/h2-8,10-12,20H,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVOPTPIMBADBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2662401.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2662402.png)

![(2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2662404.png)

![1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one](/img/structure/B2662408.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B2662410.png)
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2662413.png)

![3-[(4-Ethyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2662416.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea](/img/structure/B2662417.png)
![6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride](/img/structure/B2662418.png)
